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Compound of Interest

Compound Name:
N-hydroxy-4-methoxy-N-

phenylbenzamide

CAS No.: 13664-49-8

Cat. No.: B2979135 Get Quote

Compound Class:

-Aryl Hydroxamic Acid CAS Registry Number: 13664-49-8 Molecular Formula:

Molecular Weight: 243.26 g/mol [1]

Executive Summary & Technical Context
-hydroxy-4-methoxy-

-phenylbenzamide (also known as

-phenyl-4-methoxybenzohydroxamic acid) is a lipophilic hydroxamic acid derivative. It serves
as a critical model compound in the study of metalloproteinase (MMP) inhibition due to its
bidentate chelating capability (

-donor set) toward zinc and iron centers.

In drug development, this scaffold is often compared against non-hydroxylated amides or

unsubstituted hydroxamic acids to evaluate the electronic contribution of the para-methoxy

group to metal binding affinity and spectral properties. This guide provides the definitive

spectral fingerprints required to distinguish this compound from its synthetic precursors and

metabolic analogs.
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The following data represents the consensus spectral assignment in DMSO-

, the standard solvent for hydroxamic acids due to the stabilization of the labile

-hydroxyl proton.

Table 1: Consensus NMR Assignments (DMSO- , 400
MHz)
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Insight

N-OH 10.30 – 10.80 Singlet (br) 1H –

Highly

diagnostic;

disappears

with

shake. Shift

varies with

concentration

.

Ar-H

(Benzoyl 2,6)
7.55 – 7.65 Doublet 2H 8.8

Ortho to

Carbonyl.

Deshielded

by anisotropy

of

.

Ar-H (N-

Phenyl)
7.25 – 7.45 Multiplet 5H –

Overlapping

signals for

ortho/meta/pa

ra protons of

the

-phenyl ring.

Ar-H

(Benzoyl 3,5)
6.90 – 7.00 Doublet 2H 8.8

Ortho to

Methoxy.

Shielded by

resonance

(+M effect) of

.

OCH 3.75 – 3.80 Singlet 3H – Characteristic

sharp singlet;

confirms
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para-methoxy

substitution.

Note on Solvent Effects: In

, the N-OH signal is often extremely broad or unobservable due to exchange

broadening. The aromatic signals may merge depending on the concentration.

DMSO-

is the mandatory solvent for quality control.

Comparative Analysis: Alternatives & Precursors
To ensure rigorous identification, the target compound must be distinguished from its synthetic

precursors (

-phenylhydroxylamine) and structural analogs (

-phenylbenzohydroxamic acid, PBHA).

Table 2: Spectral Comparison of Key Analogs
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Feature Target Compound
Alternative 1: PBHA

(Unsubstituted)

Alternative 2: 4-

Methoxybenzamide

(Primary Amide)

N-OH Signal 10.5 (Broad) 10.8 (Broad)

Absent (NH

signals at

7.9 & 7.3)

Methoxy Signal 3.78 (Singlet) Absent 3.81 (Singlet)

Benzoyl Pattern
AA'BB' System (

7.6 / 6.9)

Multiplet (

7.5 - 7.8)

AA'BB' System (

7.9 / 7.0)

N-Phenyl Pattern
Present (

7.3 - 7.5)

Present (

7.2 - 7.5)
Absent

Key Diagnostic Logic:

Vs. PBHA: The presence of the methoxy singlet at 3.78 ppm and the AA'BB' splitting pattern

(replacing the complex benzoyl multiplet) confirms the para-methoxy substitution.

Vs. Primary Amide: The downfield shift of the OH proton (>10 ppm) and the presence of the

-phenyl aromatic protons distinguish the hydroxamic acid from the primary amide precursor.

Experimental Protocol: Synthesis & Validation
The most robust synthesis utilizes the Schotten-Baumann acylation of

-phenylhydroxylamine. This protocol minimizes O-acylation side products.
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Figure 1: Synthesis pathway via controlled acylation of N-phenylhydroxylamine.

Step-by-Step Protocol
Preparation: Dissolve

-phenylhydroxylamine (1.0 eq) in a mixture of THF and water (1:1 v/v). Cool to 0°C in an ice
bath.

Base Addition: Add solid sodium bicarbonate (

, 2.0 eq) to act as an acid scavenger.

Acylation: Dropwise add 4-methoxybenzoyl chloride (1.1 eq) dissolved in minimal THF.

Maintain temperature < 5°C to prevent O-acylation (which leads to the hydroxamic ester).

Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature over 1 hour.

Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue with 2M HCl

to pH ~3. The product will precipitate as a solid.

Purification: Filter the solid and recrystallize from Ethanol/Water (approx 1:1) to yield white

needles.

Validation: Confirm structure via

NMR (check for disappearance of NH signal of starting material and appearance of N-OH).

Mechanistic Insight: Chelation Mode

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2979135?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2979135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological activity of this compound relies on its ability to form five-membered chelate rings

with metal ions (e.g.,

,

). The NMR shifts of the protons ortho to the carbonyl are sensitive to this chelation.
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Figure 2: Formation of the active pharmacophore. Upon binding, the carbonyl carbon becomes

more electron-deficient, shifting ortho-protons downfield.
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7515.

PubChem Compound Summary. (2024).

-Hydroxy-4-methoxybenzamide (Analogous spectral data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [-Hydroxy-4-methoxy- -phenylbenzamide: NMR
Reference & Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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